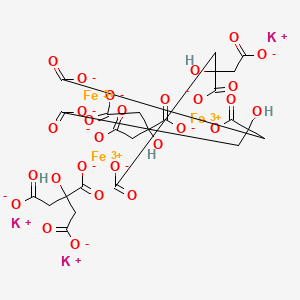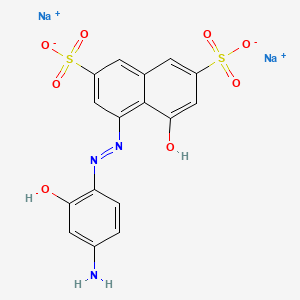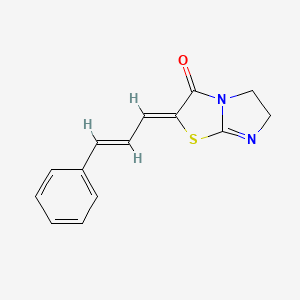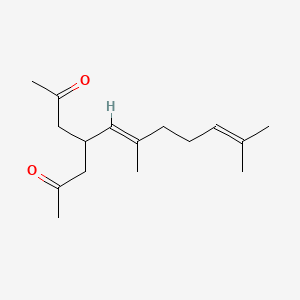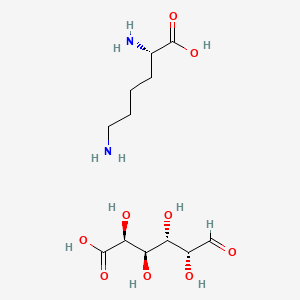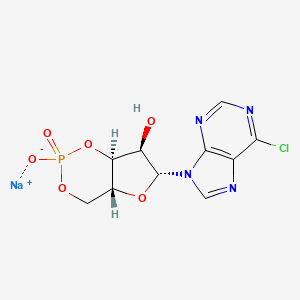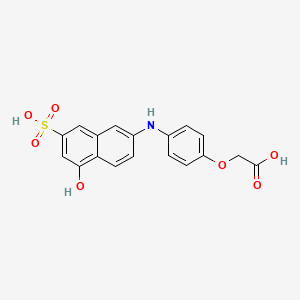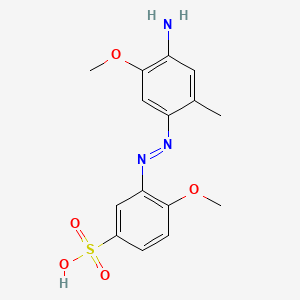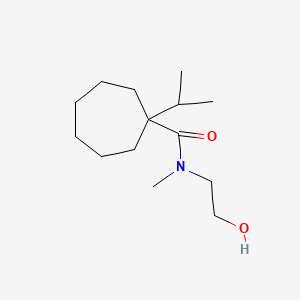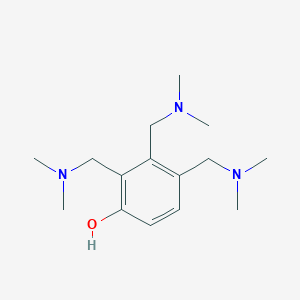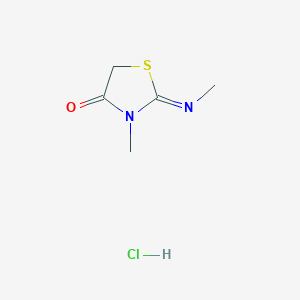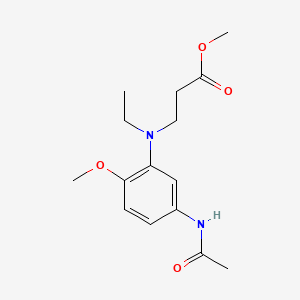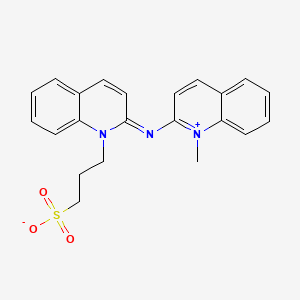
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium is a complex organic compound that features a quinolinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium typically involves multi-step organic reactions. The process may start with the preparation of the quinolinium core, followed by the introduction of the sulphonatopropyl group and the methyl-quinolylidene moiety. Common reagents used in these reactions include quinoline derivatives, sulfonating agents, and methylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinolinium oxides.
Reduction: Reduction reactions could lead to the formation of reduced quinolinium derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions could produce a variety of functionalized quinolinium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as the development of novel polymers or dyes.
Wirkmechanismus
The mechanism by which 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium exerts its effects depends on its specific application. For example, in a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinium Derivatives: Compounds with a similar quinolinium core but different substituents.
Sulfonated Quinolines: Quinolines with sulfonate groups attached.
Methyl-Quinolylidene Compounds: Compounds featuring the methyl-quinolylidene moiety.
Eigenschaften
CAS-Nummer |
94166-39-9 |
|---|---|
Molekularformel |
C22H21N3O3S |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
3-[2-(1-methylquinolin-1-ium-2-yl)iminoquinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H21N3O3S/c1-24-19-9-4-2-7-17(19)11-13-21(24)23-22-14-12-18-8-3-5-10-20(18)25(22)15-6-16-29(26,27)28/h2-5,7-14H,6,15-16H2,1H3 |
InChI-Schlüssel |
KOPNOYPGGMNVSV-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)N=C3C=CC4=CC=CC=C4N3CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


